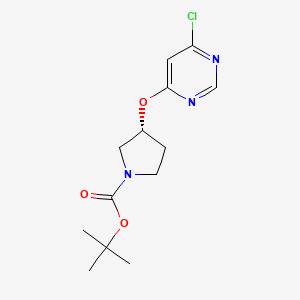(R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13523266
Molecular Formula: C13H18ClN3O3
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18ClN3O3 |
|---|---|
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | SVKXSLNUEALQMH-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC(=NC=N2)Cl |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate, reflects its intricate structure. Key components include:
-
Pyrrolidine ring: A five-membered saturated amine ring substituted at the 3-position.
-
Chloropyrimidin-4-yl ether: A pyrimidine heterocycle with a chlorine atom at the 6-position, linked via an oxygen atom to the pyrrolidine.
-
tert-Butyl ester: A bulky carbamate group at the pyrrolidine’s 1-position, serving as a protective moiety for the amine.
The stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O₃ |
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
| CAS Number | Not disclosed |
| SMILES | CC(C)(C)OC(=O)N1CCC@HOC2=CC(=NC=N2)Cl |
Synthesis and Optimization
Synthetic Route
The synthesis of (R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step sequence:
-
Preparation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate: The pyrrolidine ring is functionalized with a hydroxyl group at the 3-position and protected with a tert-butyl carbamate.
-
Etherification with 2-chloropyrimidine: The hydroxyl group undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C).
Research Gaps and Future Directions
Biological Activity Profiling
Despite its synthetic accessibility, in vitro and in vivo data for this compound remain scarce. Priority research areas include:
-
Enzyme inhibition assays: Screening against kinase or protease panels.
-
Cellular toxicity studies: Establishing therapeutic indices.
Synthetic Methodology Improvements
-
Catalytic asymmetric synthesis: Enantioselective routes to reduce reliance on chiral resolution.
-
Green chemistry approaches: Solvent-free or microwave-assisted reactions to enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume